molecular formula C15H13F3N6 B15113114 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15113114
M. Wt: 334.30 g/mol
InChI Key: SICNUZRPOZSRJC-UHFFFAOYSA-N
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Description

6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group and the pyrimidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyridine rings.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with conditions involving solvents like DMF or DMSO and temperatures ranging from room temperature to 100°C.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with various biological pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the piperazine and pyridine-2-carbonitrile moieties contribute to its versatility in various applications.

Properties

Molecular Formula

C15H13F3N6

Molecular Weight

334.30 g/mol

IUPAC Name

6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H13F3N6/c16-15(17,18)12-8-14(21-10-20-12)24-6-4-23(5-7-24)13-3-1-2-11(9-19)22-13/h1-3,8,10H,4-7H2

InChI Key

SICNUZRPOZSRJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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